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Compound of Interest

Compound Name: ARUK2001607

Cat. No.: B12389163

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2001607 is a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase
y (PI5P4Ky), a key enzyme in phosphoinositide signaling pathways.[1][2] This document
provides detailed application notes and protocols for the research use of ARUK2001607, a tool
molecule developed for studying the biological functions of PI5P4Ky. These guidelines are
intended for laboratory research purposes only and not for use in diagnostic or therapeutic
procedures.

Physicochemical Properties

Property Value

Molecular Formula C22H23Ns502S
Molecular Weight 437.52 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Biological Activity and Selectivity

ARUK2001607 demonstrates high affinity and selective inhibition of the y isoform of PI5P4K.
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Table 1: In Vitro Potency of ARUK2001607 against
PISP4K Isoforms

Target Assay Format Potency (Kd) Potency (ICso)
Lipid Kinase Binding
PI15P4Ky 7.1 nM
Assay
PI5P4Ky ADP-Glo Assay - 79.4 nM
PI5P4Ka ADP-Glo Assay - >39 uM

Data sourced from Rooney et al., 2022 and the Chemical Probes Portal.[1][2]

Table 2: Kinase Selectivity Profile of ARUK2001607

ARUK2001607 was profiled against a panel of over 150 kinases at a concentration of 10 yuM.
The majority of kinases showed minimal inhibition, highlighting the selectivity of the compound.

Off-Target Kinase % Residual Activity @ 10 pM
Aurora B (AURKB) 31%
CLK2 37%

A comprehensive list of the kinase selectivity panel can be found in the supplementary
information of Rooney et al., J Med Chem. 2023, 66, 1.[3]

Table 3: Safety Panel Screening

ARUK2001607 was evaluated in a Cerep safety panel covering 24 cellular and nuclear
receptors, 10 enzymes and uptake receptors, and 6 ion channels. At a concentration of 10 uM,
only one significant hit was observed.

Target % Inhibition @ 10 pM

Dopamine Uptake 59%
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Detailed safety panel results are available in the supplementary materials of the primary
publication.[1][3]

Signaling Pathway

PI5P4KYy is a critical enzyme in the phosphoinositide signaling pathway, which is
interconnected with other major cellular signaling networks, including the Hippo pathway.
PI5P4KYy catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate
phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This reaction is a key regulatory step in
controlling the cellular levels of these important second messengers.
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Caption: PI5P4KYy signaling and its inhibition by ARUK2001607.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of
ARUK2001607.
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Protocol 1: In Vitro PI5SP4Ky Activity Assay (ADP-Glo™
Kinase Assay)

This protocol is adapted from the methods described in Rooney et al., 2022. The ADP-Glo™

Kinase Assay is a luminescent assay that measures the amount of ADP produced during a

kinase reaction.

Materials:

ARUK2001607

Recombinant human PI5P4Ky enzyme

P1(5)P substrate

ATP

Kinase buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgClz, 0.1 mg/mL BSA)
ADP-GIlo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

o Compound Preparation: Prepare a serial dilution of ARUK2001607 in DMSO. A typical
starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired
final concentrations.

Kinase Reaction: a. To each well of a 384-well plate, add 2.5 pL of the diluted
ARUK2001607 or DMSO (for control wells). b. Add 2.5 pL of a 2x PI5P4Ky enzyme solution
in kinase buffer. c. Add 5 pL of a 2x substrate solution containing PI(5)P and ATP in kinase
buffer. d. Incubate the plate at room temperature for 1 hour.

ADP Detection: a. Add 5 pL of ADP-Glo™ Reagent to each well. b. Incubate at room
temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. c. Add
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10 pL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30
minutes to convert ADP to ATP and generate a luminescent signal.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of ARUK2001607
relative to the DMSO control. Determine the ICso value by fitting the data to a four-parameter
logistic dose-response curve.
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Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
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Protocol 2: Cellular Target Engagement (Thermal Shift
Assay)

This protocol assesses the binding of ARUK2001607 to PI5P4Ky within a cellular context by
measuring the thermal stabilization of the target protein.

Materials:

Cells expressing PI5P4Ky (e.g., HEK293 cells overexpressing the protein)

ARUK2001607

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Phosphate-buffered saline (PBS)

Equipment for thermal denaturation (e.g., PCR cycler with a gradient function)

Reagents for protein detection (e.g., SDS-PAGE, Western blotting antibodies for PI5SP4Ky)
Procedure:

o Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b.
Treat the cells with various concentrations of ARUK2001607 or DMSO (vehicle control) for a
specified time (e.g., 1-4 hours).

e Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c.
Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Thermal Denaturation: a. Aliquot the cell lysates into PCR tubes. b. Heat the lysates across a
temperature gradient (e.g., 40-70°C) for 3 minutes. c. Centrifuge the heated lysates to pellet
the aggregated, denatured proteins.

o Protein Analysis: a. Collect the supernatant containing the soluble, non-denatured proteins.
b. Analyze the amount of soluble PI5P4Ky at each temperature point by SDS-PAGE and
Western blotting.
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+ Data Analysis: a. Quantify the band intensities for PI5SP4Ky at each temperature for both
treated and untreated samples. b. Plot the fraction of soluble protein as a function of
temperature to generate a melting curve. c. Determine the melting temperature (Tm) for each
condition. An increase in Tm in the presence of ARUK2001607 indicates target engagement.
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Caption: Workflow for the cellular thermal shift assay.
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In Vivo Pharmacokinetics in Mice

ARUK2001607 has been shown to be brain penetrant with a moderate half-life in mice
following intraperitoneal (IP) administration.

Table 4: Pharmacokinetic Parameters of ARUK2001607

In Mice
Dosing Route Dose (mg/kg) Half-life (t1/2)
Intraperitoneal (IP) 5 0.74 h

Oral bioavailability data is not currently available.[1]

Handling and Storage

Store ARUK2001607 as a solid at -20°C. For experimental use, prepare a stock solution in a
suitable solvent such as DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw
cycles.

Disclaimer

ARUK2001607 is intended for research use only. It is not for human or veterinary use.
Researchers should handle the compound with appropriate laboratory safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ARUK2001607
(Research Use Only)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389163#aruk2001607-research-use-only-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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